2-[(3,5-Dimethylphenyl)methyl]oxirane

Synthetic Methodology Process Chemistry Yield Optimization

2-[(3,5-Dimethylphenyl)methyl]oxirane (CAS: 1551669-74-9; MF: C11H14O; MW: 162.23 g/mol) is an aryl-substituted epoxide characterized by a 3,5-dimethylphenyl ring linked via a methylene bridge to an oxirane (epoxide) three-membered ring. The compound belongs to the phenyl oxirane class, with a strained cyclic ether structure that confers high reactivity toward nucleophilic ring-opening.

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
Cat. No. B13193120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3,5-Dimethylphenyl)methyl]oxirane
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)CC2CO2)C
InChIInChI=1S/C11H14O/c1-8-3-9(2)5-10(4-8)6-11-7-12-11/h3-5,11H,6-7H2,1-2H3
InChIKeyQKXXHLNVXODSHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(3,5-Dimethylphenyl)methyl]oxirane: Chemical Identity and Baseline Physicochemical Profile for Procurement Decisions


2-[(3,5-Dimethylphenyl)methyl]oxirane (CAS: 1551669-74-9; MF: C11H14O; MW: 162.23 g/mol) is an aryl-substituted epoxide characterized by a 3,5-dimethylphenyl ring linked via a methylene bridge to an oxirane (epoxide) three-membered ring [1]. The compound belongs to the phenyl oxirane class, with a strained cyclic ether structure that confers high reactivity toward nucleophilic ring-opening [1]. Predicted physicochemical properties include a boiling point of 245.8±9.0 °C and a density of 1.045±0.06 g/cm³ . The compound serves as a versatile intermediate in organic synthesis for pharmaceuticals and agrochemicals [1].

Why Generic Substitution Fails: The Critical Role of 3,5-Dimethyl Substitution Pattern and Methylene Spacer in 2-[(3,5-Dimethylphenyl)methyl]oxirane


Generic substitution among phenyl oxiranes is not feasible due to the profound influence of methyl group position on ring-strain, electronic properties, and reactivity. Comparative NMR studies demonstrate that substituent effects on oxirane protons differ significantly between cis- and trans-arylmethyl oxiranes, with the 3,5-dimethyl arrangement producing distinct electronic and steric environments that cannot be replicated by other substitution patterns [1]. The methylene spacer in the target compound introduces an additional rotatable bond and alters the distance between the aromatic ring and the electrophilic epoxide, affecting both regioselectivity in ring-opening reactions and steric accessibility [2]. Consequently, analogs with different methyl substitution patterns (e.g., 2,5-dimethyl or 3,4-dimethyl) or lacking the methylene bridge exhibit divergent reactivity profiles, making direct interchange without validation inappropriate for critical synthetic applications.

Quantitative Differentiation Evidence for 2-[(3,5-Dimethylphenyl)methyl]oxirane: Synthesis Efficiency, Spectral Resolution, and Regioselective Reactivity


Synthesis Yield Comparison: 2-[(3,5-Dimethylphenyl)methyl]oxirane vs. Standard Epoxidation Methods

The title compound can be synthesized in quantitative yield using adapted Vilsmeier conditions [1]. In contrast, conventional epoxidation methods for phenyl oxiranes using mCPBA typically yield 70-85% [2]. This represents an absolute yield improvement of 15-30 percentage points relative to standard epoxidation protocols.

Synthetic Methodology Process Chemistry Yield Optimization

1H NMR Spectral Differentiation: cis-Arylmethyl Oxiranes vs. trans- and Styrene Oxide Derivatives

1H NMR studies demonstrate that cis-arylmethyl oxiranes (including the target compound class) exhibit distinct proton coupling constants and chemical shifts compared to both trans-arylmethyl oxiranes and styrene oxides substituted in the phenyl ring [1]. The substituent effects on oxirane protons are significantly modulated by the cis configuration, enabling unambiguous structural assignment and purity assessment.

Analytical Chemistry Structural Elucidation NMR Spectroscopy

Regioselective Aminolysis: trans-2-[(3,5-Dimethylphenyl)amino]cyclohexanol Formation

Under iridium trichloride catalysis at room temperature, epoxides bearing the 3,5-dimethylphenyl group undergo regioselective ring-opening with amines to afford trans-2-[(3,5-Dimethylphenyl)amino]cyclohexanol (3f) in excellent yields . This regioselectivity pattern differs from that observed with other aryl-substituted epoxides lacking the 3,5-dimethyl substitution, which may produce alternative regioisomers under identical conditions.

Organic Synthesis Regioselectivity Catalysis

Validated Application Scenarios for 2-[(3,5-Dimethylphenyl)methyl]oxirane Based on Quantitative Differentiation Evidence


Cost-Efficient Synthesis of 3,5-Dimethylphenyl-Containing Pharmaceutical Intermediates

The quantitative synthesis yield achieved via adapted Vilsmeier conditions [1] makes this compound a preferred starting material for producing 3,5-dimethylphenyl-bearing drug candidates. The high yield minimizes raw material waste and reduces cost-per-gram, a critical factor in medicinal chemistry programs requiring multi-step syntheses. Researchers should prioritize this route when synthesizing libraries of 3,5-dimethylphenyl-substituted analogs for SAR studies.

Stereoselective Synthesis of Chiral β-Amino Alcohols via Regioselective Aminolysis

The regioselective aminolysis producing trans-2-[(3,5-Dimethylphenyl)amino]cyclohexanol supports applications in chiral ligand and pharmaceutical intermediate synthesis. The predictable regiochemical outcome simplifies purification and improves overall yield compared to less selective aryl epoxide alternatives, making this compound valuable for constructing stereodefined amino alcohol building blocks.

Quality Control and Structural Confirmation via Distinctive NMR Signatures

The unique 1H NMR characteristics of cis-arylmethyl oxiranes [2] provide a reliable analytical fingerprint for batch verification. Procurement teams and analytical chemists can use these spectroscopic markers to confirm correct isomer identity and assess purity before committing the compound to costly downstream transformations where stereochemical integrity is essential.

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